

Neuroinflammation Models

Application Note: FCPR03 in LPS-Induced

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Compound of Interest		
Compound Name:	FCPR03	
Cat. No.:	B10831106	Get Quote

Introduction

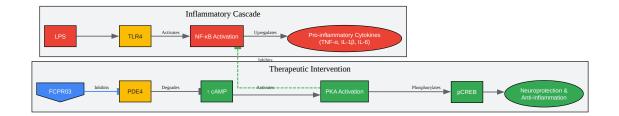
Neuroinflammation, characterized by the activation of microglia and the subsequent release of pro-inflammatory mediators, is a key pathological feature in many neurodegenerative diseases. [1] Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is widely used to induce a potent inflammatory response and create robust in vivo and in vitro models of neuroinflammation.[2][3] Phosphodiesterase 4 (PDE4) has emerged as a promising therapeutic target for its role in modulating inflammatory pathways.[1] FCPR03 is a novel, selective PDE4 inhibitor with significant anti-inflammatory properties and a favorable safety profile, showing little to no emetic potency, a common side effect of other PDE4 inhibitors.[4] This document provides detailed protocols and data for utilizing FCPR03 in LPS-induced neuroinflammation models.

Mechanism of Action

FCPR03 exerts its anti-inflammatory effects primarily by inhibiting PDE4. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). The cAMP/PKA/CREB pathway is associated with neuroprotective effects. Concurrently, activated PKA inhibits the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression. By inhibiting NF-κB activation, FCPR03 effectively suppresses the production of key pro-inflammatory cytokines such as TNF-



 α , IL-1 β , and IL-6. Additionally, **FCPR03** has been shown to block the phosphorylation of p38 and c-Jun N-terminal kinase (JNK), further contributing to its anti-neuroinflammatory effects.



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Caption: FCPR03 signaling pathway in neuroinflammation.

Experimental Data Summary

FCPR03 has demonstrated significant efficacy in both in vitro and in vivo models of LPS-induced neuroinflammation.

Table 1: In Vitro Efficacy of FCPR03 in LPS-Stimulated BV-2 Microglial Cells



Parameter	Treatment	Outcome	Reference
Pro-inflammatory Cytokines	FCPR03 (dose- dependent) + LPS	Suppressed production of TNF- α , IL-1 β , and IL-6.	
cAMP Production	FCPR03 + LPS	Effectively increased the production of cAMP.	•
CREB Phosphorylation	FCPR03 + LPS	Promoted CREB phosphorylation.	•
NF-ĸB Activation	FCPR03 + LPS	Inhibited NF-κB activation.	-
PKA Involvement	FCPR03 + LPS + H89 (PKA inhibitor)	The suppressive effect of FCPR03 on pro-inflammatory factors was reversed.	-

Table 2: In Vivo Efficacy of FCPR03 in LPS-Treated Mice



Model	FCPR03 Dosage	LPS Dosage	Key Findings	Reference
C57BL/6 Mice	0.5 or 1 mg/kg (pretreatment for 7 days)	1.2 mg/kg (i.p.)	Increased sucrose preference, indicating antidepressant- like effects.	
C57BL/6 Mice	1 mg/kg	1.2 mg/kg (i.p.)	Decreased immobility time in forced swim and tail suspension tests.	_
C57BL/6 Mice	1 mg/kg	1.2 mg/kg (i.p.)	Abolished the LPS-induced downregulation of Brain-Derived Neurotrophic Factor (BDNF).	
C57BL/6 Mice	1 mg/kg	1.2 mg/kg (i.p.)	Reduced the phosphorylation of p38 and JNK in the cortex and hippocampus.	_
Mice	Not specified	i.p. injection	Reduced levels of pro- inflammatory factors in the hippocampus and cortex.	

Experimental Protocols



The following are detailed protocols for establishing the LPS-induced neuroinflammation model and assessing the efficacy of **FCPR03**.

Protocol 1: In Vivo LPS-Induced Neuroinflammation Model

 Animals: Male C57BL/6 mice (8-10 weeks old) are commonly used. House animals under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

FCPR03 Administration:

- Dissolve FCPR03 in a suitable vehicle (e.g., saline with 0.5% DMSO and 1% Tween 80).
- Administer FCPR03 (e.g., 0.5 mg/kg or 1 mg/kg) or vehicle via oral gavage or intraperitoneal (i.p.) injection once daily for a period of 7 consecutive days.
- Induction of Neuroinflammation:
 - On the final day of FCPR03 administration, 30-60 minutes after the last dose, induce neuroinflammation.
 - Administer a single i.p. injection of LPS (e.g., 1.2 mg/kg) dissolved in sterile saline. The control group receives a saline injection.
- Post-Induction Monitoring and Sample Collection:
 - Behavioral tests can be performed 24 hours after the LPS injection.
 - Following behavioral assessments, euthanize the mice.
 - Collect blood for plasma analysis (e.g., corticosterone levels).
 - Perfuse animals with ice-cold saline, and harvest brains. The hippocampus and cortex can be dissected for molecular analysis (e.g., Western Blot, ELISA).

Protocol 2: In Vitro LPS-Induced Neuroinflammation Model

Cell Culture:



Culture BV-2 microglial cells in DMEM supplemented with 10% fetal bovine serum (FBS)
 and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

FCPR03 Treatment:

- Plate BV-2 cells at a desired density (e.g., 5 x 10⁵ cells/well in a 6-well plate).
- Pre-treat cells with varying concentrations of FCPR03 (or vehicle control) for 1-2 hours.
- · Induction of Neuroinflammation:
 - Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified duration (e.g., 24 hours).
- Sample Collection:
 - Collect the cell culture supernatant to measure the concentration of secreted cytokines (e.g., TNF-α, IL-1β, IL-6) using ELISA kits.
 - Lyse the cells to extract protein or RNA for subsequent Western Blot or RT-PCR analysis.

Protocol 3: Western Blot Analysis

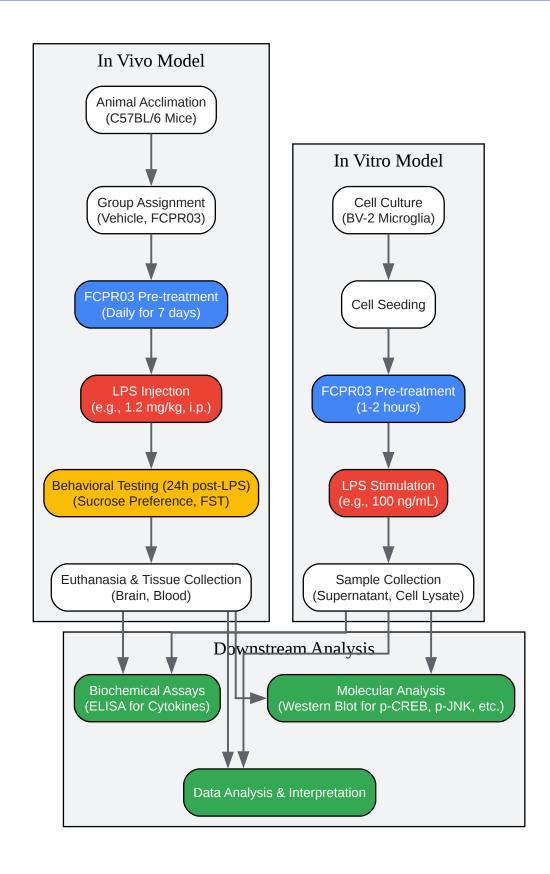
- Protein Extraction: Homogenize brain tissue (hippocampus or cortex) or lyse BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine protein concentration using a BCA protein assay kit.
- SDS-PAGE: Load equal amounts of protein (e.g., 20-30 μg) onto a polyacrylamide gel and separate by electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-pp38, anti-p-JNK, anti-p-CREB, anti-BDNF, anti-β-actin) overnight at 4°C.



- Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Experimental Workflow Visualization





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Caption: General experimental workflow for **FCPR03** evaluation.



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